Andrographic acid

Description

Contextual Significance in Phytochemistry and Traditional Medicine Systems

The significance of Andrographic acid is deeply rooted in the ethnobotanical history of Andrographis paniculata. Known as "Kalmegh" in Ayurveda and "Chuan Xin Lian" in Traditional Chinese Medicine (TCM), this plant has been used for centuries to treat a wide range of ailments, including infections, fever, inflammation, and diarrhea. ncats.ionih.govnih.gov In TCM, it is considered a 'cold property' herb used to clear heat and dispel toxins. nih.govlongdom.org The plant's reputation as a "king of bitters" in Ayurvedic and other traditional systems has made it a staple in numerous formulations for purifying the blood and treating conditions like leprosy, gonorrhea, and skin eruptions. nih.govwisdomlib.org

This extensive traditional use prompted scientific inquiry into the plant's chemical composition, leading to the isolation of numerous compounds. The field of phytochemistry has identified over 55 ent-labdane diterpenoids, 30 flavonoids, and other miscellaneous compounds from A. paniculata. nih.govnih.gov this compound was identified within this complex chemical matrix. nih.gov Its discovery is a direct result of the scientific validation process applied to traditional remedies, where folklore and ancient texts guide the search for new bioactive molecules. The presence of this compound alongside other potent compounds like andrographolide (B1667393), neoandrographolide (B1678159), and various flavonoids underscores the plant's role as a rich source of diverse phytochemicals. nih.govresearchgate.net

Overview of Research Trajectories in Natural Product Science

The study of this compound follows a well-established trajectory in natural product science. This scientific path typically begins with the phytochemical investigation of a plant with a history of medicinal use. The subsequent steps involve isolation, structural elucidation, and pharmacological screening of the individual compounds to identify the molecules responsible for the plant's therapeutic effects.

Research into diterpenoids, the class of compounds to which this compound belongs, is a significant area of natural product science due to their structural diversity and broad range of biological activities. nih.govgrantome.comresearchgate.net The trajectory for a compound like this compound includes:

Isolation and Characterization: The initial step is the extraction and purification of the compound from the plant source, A. paniculata, followed by the determination of its precise chemical structure.

Pharmacological Screening: Preliminary in-vitro and in-vivo studies are conducted to explore its biological activities. Research has indicated that this compound possesses anti-inflammatory, antioxidant, and antiviral properties. ontosight.ai

Mechanism of Action Studies: Once a significant biological activity is confirmed, further research aims to understand the molecular mechanisms by which the compound exerts its effects. For instance, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes. ontosight.ai

Lead Compound Development: Natural products with promising activity often serve as "lead compounds" for drug development. This can involve synthetic modification of the original molecule to enhance its potency, improve its pharmacokinetic profile, or reduce potential toxicity. This path is well-trodden by its more famous counterpart, andrographolide, which has been the basis for numerous derivative synthesis studies.

The progression of natural products through clinical trials has shown increasing success rates, with terpenoids in particular showing a notable increase in representation from Phase I to approved drugs. nih.gov This trend highlights the enduring value of natural product research and provides a promising outlook for the future investigation and potential development of compounds like this compound.

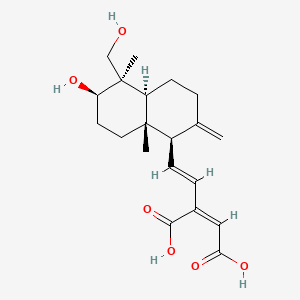

Structure

3D Structure

Properties

CAS No. |

760938-56-5 |

|---|---|

Molecular Formula |

C20H28O6 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(Z)-2-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]but-2-enedioic acid |

InChI |

InChI=1S/C20H28O6/c1-12-4-7-15-19(2,9-8-16(22)20(15,3)11-21)14(12)6-5-13(18(25)26)10-17(23)24/h5-6,10,14-16,21-22H,1,4,7-9,11H2,2-3H3,(H,23,24)(H,25,26)/b6-5+,13-10-/t14-,15+,16-,19+,20+/m1/s1 |

InChI Key |

IMDVHFGRDJPERC-YJCGLWNISA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C(=C/C(=O)O)/C(=O)O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC(=CC(=O)O)C(=O)O)(C)CO)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Andrographic Acid

Elucidation of Biosynthetic Routes

The construction of the C20 backbone of Andrographic acid and related diterpenoids in A. paniculata involves a coordinated effort between the plastidial and cytosolic isoprenoid pathways. researchgate.net Research has shown that while both pathways contribute to the pool of precursors, one plays a more dominant role.

The Deoxyxylulose Phosphate (DXP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, is the major biosynthetic route for this compound and its parent compound, andrographolide (B1667393). researchgate.netnih.gov This pathway operates within the plant's plastids, utilizing pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. nih.govfrontiersin.org Studies employing carbon-13 labeling experiments have demonstrated that the labeling pattern in the final diterpene structure is consistent with the DXP pathway being the primary contributor. researchgate.netnih.gov

Further evidence for the DXP pathway's predominance comes from experiments with pathway-specific inhibitors. Application of fosmidomycin, a known inhibitor of the DXP pathway enzyme DXP reductoisomerase (DXR), leads to a significant depletion in the production of andrographolides. proquest.comnih.gov Conversely, strategies that enhance plastidial activity, such as the greening of callus cultures which involves the development of chloroplasts, have been shown to increase the accumulation of these diterpenoids, reinforcing the central role of the plastid-localized DXP pathway. proquest.comnih.gov

While the DXP pathway is predominant, the cytosolic Mevalonic Acid (MVA) pathway also contributes to the biosynthesis of this compound. researchgate.netnih.gov The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce IPP and DMAPP in the cytoplasm. nih.govresearchgate.net The involvement of this pathway has been confirmed through isotopic labeling studies, which show a labeling pattern indicative of a minor contribution from MVA-derived precursors. researchgate.netnih.gov

Interestingly, studies using lovastatin, an inhibitor of the MVA pathway's rate-limiting enzyme HMG-CoA reductase, resulted in an enhanced production of andrographolide in callus cultures. proquest.comnih.gov This suggests that blocking the cytosolic route may lead to a greater flux of precursors through the more dominant plastidial DXP pathway, highlighting the interplay between the two systems. proquest.comnih.gov

The biosynthesis of diterpenoids like this compound is not strictly compartmentalized, and a metabolic "cross-talk" occurs through the exchange of intermediates between the plastids and the cytosol. researchgate.netnih.govresearchgate.net Although the MVA pathway is primarily responsible for synthesizing precursors for cytosolic compounds like sterols and sesquiterpenes, and the DXP pathway for plastidial compounds like monoterpenes and diterpenes, there is clear evidence of cooperation. researchgate.netnih.gov

This exchange allows for metabolic flexibility and the coordinated regulation of isoprenoid production throughout the plant cell. The transported molecules are believed to be the C5 precursors, IPP and DMAPP, or potentially downstream intermediates such as geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). researchgate.netbiorxiv.org This trafficking of intermediates ensures that both compartments can contribute to the final assembly of complex molecules like this compound. researchgate.netnih.gov

Genetic and Enzymatic Regulation of this compound Biosynthesis

The intricate process of this compound synthesis is governed by a suite of specific genes and enzymes. Following the production of IPP and DMAPP, these five-carbon units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov This crucial step is followed by cyclization and modification reactions catalyzed by specific synthases and other enzymes that ultimately shape the final diterpenoid structure.

The biosynthesis of the labdane (B1241275) diterpene core of this compound from GGPP is a multi-step enzymatic process. Key enzymes in this phase include diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s). researchgate.netnih.gov In A. paniculata, researchers have identified several crucial genes, including those for ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase-like (KSL) proteins, which are responsible for creating the initial cyclic diterpene skeletons. frontiersin.orgnih.gov Subsequent tailoring reactions, such as hydroxylations and the formation of the characteristic lactone ring, are carried out by CYP450s and other enzymes. nih.gov

Geranylgeranyl Pyrophosphate Synthase (GGPPS) is a critical enzyme that catalyzes the formation of the C20 precursor GGPP from one molecule of DMAPP and three molecules of IPP. nih.govproteopedia.org In A. paniculata, multiple genes encoding GGPPS isoforms have been identified, indicating a complex regulation of GGPP production. frontiersin.orgnih.gov

Studies have isolated and characterized several of these isoforms, designated ApGGPPS1, ApGGPPS2, and ApGGPPS3, all of which are capable of synthesizing GGPP. nih.gov Their subcellular localization provides insight into their specific roles. ApGGPPS2 is localized to the plastids, and its gene expression patterns correlate with those of diterpene synthase genes involved in andrographolide biosynthesis. This strongly suggests that ApGGPPS2 is the key synthase responsible for producing the GGPP pool destined for this compound and related diterpenoid synthesis. nih.gov In contrast, ApGGPPS3 is found in the cytoplasm, where it likely synthesizes GGPP for other metabolic needs, such as the production of cytosolic isoprenoids. nih.gov

Table 1: Key GGPPS Isoforms in Andrographis paniculata

| Gene Name | Subcellular Localization | Proposed Function | Reference |

|---|---|---|---|

| ApGGPPS2 | Plastid | Biosynthesis of GGPP for diterpenoids (e.g., this compound) | nih.gov |

| ApGGPPS3 | Cytoplasm | Synthesis of cytosolic GGPP for other isoprenoids | nih.gov |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Andrographolide |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Geranylgeranyl pyrophosphate (GGPP) |

| Geranyl pyrophosphate (GPP) |

| Farnesyl pyrophosphate (FPP) |

| Acetyl-CoA |

| Mevalonic acid |

| Pyruvate |

| Glyceraldehyde-3-phosphate |

| ent-copalyl diphosphate |

Identification and Characterization of Key Synthase Genes

Copalyl Diphosphate Synthase (CPS)

Copalyl Diphosphate Synthase (CPS) is a critical enzyme that catalyzes the first committed step in the biosynthesis of labdane-related diterpenoids. scispace.com In the medicinal plant Andrographis paniculata, several isoforms of ent-copalyl diphosphate synthase have been identified, playing a key role in the production of the precursor for this compound. nih.govproquest.com

The enzyme ApCPS converts the universal diterpene precursor, GGPP, into ent-copalyl diphosphate (ent-CPP), which serves as the direct precursor for a vast array of ent-labdane-related diterpenes (ent-LRDs). nih.govnih.govcabidigitallibrary.org Studies have identified multiple functional CPS genes in A. paniculata, such as ApCPS1, ApCPS2, and ApCPS4. nih.govproquest.com While some isoforms like ApCPS1 may be involved in primary metabolism, potentially providing precursors for phytohormones like gibberellins, others are specifically implicated in specialized metabolism. nih.govcabidigitallibrary.org For instance, the expression patterns of ApCPS2 suggest its involvement in the tissue-specific accumulation of medicinally important ent-LRDs. nih.govcabidigitallibrary.org The functional characterization of these enzymes confirms that they are essential for providing the foundational molecular skeleton for compounds like this compound. proquest.comnih.gov

| Enzyme | Substrate | Product | Putative Role in A. paniculata |

|---|---|---|---|

| ApCPS1 | GGPP | ent-CPP | General (primary) metabolism (e.g., gibberellin biosynthesis) nih.govcabidigitallibrary.org |

| ApCPS2 | GGPP | ent-CPP | Specialized metabolism (tissue-specific accumulation of ent-LRDs) nih.govcabidigitallibrary.org |

| ApCPS4 | GGPP | ent-CPP | Specialized metabolism (contributes to the accumulation of ent-type diterpenoids) proquest.com |

Kaurene Synthase (KS) and Kaurene Synthase-Like (KSL) Proteins

Following the formation of ent-CPP by CPS, the next step in the biosynthetic pathway involves Class I diterpene synthases, such as Kaurene Synthase (KS) and Kaurene Synthase-Like (KSL) proteins. researchgate.net These enzymes are responsible for the second cyclization reaction, which further elaborates the diterpene carbon skeleton.

In A. paniculata, a specific terpene synthase, ApTPS5, has been identified and functionally characterized as an ent-kaurene synthase. nih.gov This enzyme catalyzes the conversion of ent-CPP into ent-kaurene. proquest.comnih.gov This reaction is a pivotal branch point, directing the metabolic flow towards the formation of various diterpenoids. While ent-kaurene itself is a precursor to gibberellins, the activity of KSL proteins can lead to a variety of other diterpene skeletons that form the basis for specialized metabolites like this compound. The presence and activity of these KS and KSL enzymes are thus crucial in determining the specific profile of diterpenoids produced by the plant. proquest.comnih.gov

Role of Cytochrome P450 Monooxygenases (CYP450s) in Diterpene Skeleton Modification

Once the basic diterpene skeleton is formed by CPS and KS/KSL enzymes, it undergoes a series of oxidative modifications, which are primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.net These enzymes are essential for introducing functional groups, such as hydroxyl groups, and for forming features like lactone rings, which are characteristic of many bioactive diterpenoids, including this compound and its related compounds. nih.gov

In the biosynthesis of andrographolide, a compound structurally related to this compound, a series of oxidation steps including hydroxylations at positions C3, C14, and C19, as well as lactone ring formation, are mediated by CYP450s. nih.gov Research has specifically identified two CYP450 enzymes from the CYP72 clan in A. paniculata that are key to this process. These enzymes have been shown to catalyze the C3 and C14 hydroxylation steps. nih.gov For example, one identified CYP450 enzyme facilitates the conversion of 14-deoxyandrographolide (B149799) into andrographolide, a critical final step in the pathway. nih.gov The regio- and stereospecificity of these CYP450s are crucial in generating the precise chemical structure required for the biological activity of the final compounds. researchgate.netresearchgate.net

Influence of Environmental Factors on Biosynthetic Gene Expression

The biosynthesis of specialized metabolites like this compound is not static but is dynamically regulated by various internal and external stimuli. Environmental factors can significantly influence the expression of key biosynthetic genes, thereby altering the accumulation of the final compounds. nih.gov

One of the most well-documented factors is the application of elicitors, such as methyl jasmonate (MeJA). nih.gov MeJA has been shown to induce the expression of the ApCPS gene, leading to an enhanced accumulation of andrographolides in A. paniculata. nih.govnih.gov This suggests that the pathway is linked to the plant's defense response system. Furthermore, the dominant biosynthetic pathway for the diterpene precursors (the plastidial MEP pathway versus the cytosolic MVA pathway) can be influenced by environmental conditions. researchgate.netnih.gov Agricultural practices also play a role; for instance, planting density can affect physiological parameters like the photosynthetic rate, which can indirectly impact the resources available for secondary metabolite production. nih.gov Studies have also shown that abiotic stressors, such as elevated zinc concentrations in the soil, can lead to increased production of these compounds, possibly as a protective mechanism. researchgate.net

| Environmental Factor | Observed Effect on Biosynthesis | Reference |

|---|---|---|

| Methyl Jasmonate (Elicitor) | Induces expression of biosynthetic genes (e.g., ApCPS), leading to higher accumulation of diterpenoids. | nih.govnih.gov |

| Planting Density | Affects plant physiological responses (e.g., photosynthesis), which can influence resource allocation to secondary metabolism. | nih.gov |

| Zinc (Abiotic Stress) | Elevated soil zinc concentrations correlate with increased andrographolide content. | researchgate.net |

| Nutrients (e.g., NH4+) | Can influence the balance between the MVA and MEP pathways contributing to precursor supply. | researchgate.net |

Metabolic Fate and Biotransformation in Biological Systems (Preclinical Context)

In preclinical studies, after administration, diterpenoids such as andrographolide, which is closely related to this compound, undergo extensive metabolism. researchgate.net The parent compound is biotransformed into various metabolites, primarily through Phase II conjugation reactions, to facilitate their elimination from the body. researchgate.netmedcraveonline.com This metabolic process significantly reduces the plasma concentration of the parent compound, with the majority existing as conjugated metabolites that are more water-soluble. researchgate.net

Phase II Metabolic Pathway of Conjugation

The primary route of biotransformation for andrographolide and related compounds in preclinical models is Phase II metabolism. researchgate.net This phase involves the conjugation of the parent molecule with endogenous, polar molecules, a process that increases their water solubility and prepares them for excretion. drughunter.com The main conjugation reactions observed are glucuronidation and sulfation. researchgate.netmedcraveonline.com

Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation result in compounds with greater polarity that are more easily eliminated. researchgate.netnih.gov Several glucuronide and sulfate (B86663) conjugates of andrographolide have been identified in preclinical and human studies, indicating that this is a major metabolic pathway. researchgate.netresearchgate.net These conjugation reactions effectively detoxify the compound and are a critical step in its clearance from the system. drughunter.com

Hepatobiliary and Renal Elimination Pathways

Following their formation through Phase II conjugation, the polar metabolites of this compound-related compounds are eliminated from the body through two primary routes: the hepatobiliary system and renal excretion. researchgate.net The increased water solubility of the glucuronide and sulfate conjugates allows them to be efficiently transported out of cells and into circulation for removal. nih.gov

The hepatobiliary pathway involves the transport of metabolites from the liver into the bile, which is then secreted into the intestine and eliminated via the feces. researchgate.net Simultaneously, the renal pathway involves the filtration of these water-soluble metabolites from the blood by the kidneys and their subsequent excretion in the urine. researchgate.net The presence of conjugated metabolites in both urine and feces confirms that both hepatobiliary and renal pathways are significant routes of elimination for these diterpenoid compounds. researchgate.netresearchgate.net

Enzyme Modulation (e.g., Hepatic CYP1A Enzymes, UGT1A6 mRNA)frontiersin.org

This compound and its primary related compound, andrographolide, have been the subject of research regarding their influence on metabolic enzymes. The modulation of these enzymes is a critical factor in understanding the biosynthesis and metabolic pathways of this compound and its potential interactions. The focus of this section is on the effects on hepatic Cytochrome P450 1A (CYP1A) enzymes and UDP-glucuronosyltransferase 1A6 (UGT1A6) mRNA.

Modulation of Hepatic CYP1A Enzymes

Andrographolide, a major diterpenoid lactone constituent of Andrographis paniculata, demonstrates a significant capacity to modulate the expression and activity of hepatic CYP1A enzymes. Research indicates that andrographolide can induce the expression of both CYP1A1 and CYP1A2. This induction is concentration-dependent and appears to be mediated through the Aryl Hydrocarbon Receptor (AhR), a key transcription factor in the regulation of these enzymes. researchgate.netmdpi.com

Studies using mouse hepatocytes have shown that andrographolide not only induces CYP1A1 and CYP1A2 mRNA but can also act synergistically with other typical CYP1A inducers to further enhance CYP1A1 expression. mdpi.com The mechanism involves AhR-mediated transcription activation, as the inductive effect of andrographolide on CYP1A1 can be blocked by an AhR antagonist. researchgate.net

The modulatory effects are not uniform across the CYP1A subfamily. The induction of CYP1A1 expression by andrographolide is described as extensive, while the effect on CYP1A2 is less pronounced. researchgate.net Notably, andrographolide does not appear to induce the expression of CYP1B1. researchgate.netmdpi.com While the primary effect observed is induction, some studies in cultured rat and human primary hepatocytes have also reported inhibitory effects on CYP1A2 activity, indicating the complexity of these interactions. nih.gov

The table below summarizes key research findings on the induction of hepatic CYP1A enzymes by andrographolide.

| Enzyme | Effect | Mechanism | Model System | Reference |

| CYP1A1 | Strong Induction (mRNA and Protein) | AhR-mediated transcription activation | Mouse Hepatocytes | researchgate.netmdpi.com |

| CYP1A2 | Weaker Induction (mRNA) | AhR-mediated transcription activation | Mouse Hepatocytes | researchgate.netmdpi.com |

| CYP1B1 | No Induction | - | Mouse Hepatocytes | researchgate.netmdpi.com |

Modulation of UGT1A6 mRNA

The UDP-glucuronosyltransferase (UGT) enzymes are crucial for phase II metabolism, converting compounds into more water-soluble forms for excretion. wikipedia.org Specifically, UGT1A6 is involved in the glucuronidation of phenolic and planar compounds. nih.gov

Current scientific literature primarily focuses on the inhibitory activity of Andrographis paniculata extracts on various UGT isoforms, including UGT1A6. mdpi.comnih.gov One in vitro study determined that an extract of Andrographis paniculata could inhibit the activity of UGT1A6. nih.gov However, research specifically investigating the modulation of UGT1A6 mRNA expression by this compound or andrographolide is limited. The existing data centers on the enzymatic activity rather than the transcriptional regulation of the UGT1A6 gene. Therefore, detailed findings on how this compound or its derivatives upregulate or downregulate UGT1A6 mRNA are not extensively available in the current body of research.

Molecular Mechanisms of Action and Cellular Targets Preclinical and in Vitro Studies

Immunomodulatory Mechanisms

Andrographic acid has demonstrated the ability to modulate both innate and adaptive immune responses through various mechanisms. nih.gov It influences the behavior of key immune cells, including macrophages and lymphocytes, and affects the production of signaling molecules that orchestrate the immune response.

Macrophages are highly plastic cells that can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 types. frontiersin.org this compound has been shown to regulate the activation and polarization of these crucial immune cells. nih.govresearchgate.netresearchgate.net

In vitro studies have demonstrated that this compound can attenuate macrophage activation induced by stimulants like lipopolysaccharide (LPS), which typically promotes an M1 phenotype, and interleukin-4 (IL-4), which drives M2 polarization. nih.govresearchgate.net This suggests that this compound can dampen excessive activation of both M1 and M2 macrophages. nih.gov Specifically, it has been observed to decrease the ratio of IL-12 (a key M1 cytokine) to IL-10 (a key M2 cytokine), indicating a shift away from a pro-inflammatory state. nih.govresearchgate.net Furthermore, this compound treatment has been found to down-regulate the expression of the mannose receptor (CD206), a marker for M2 macrophages, in IL-4-induced cells, and to reduce the expression of major histocompatibility complex (MHC) class I and co-stimulatory molecules (CD40, CD80, CD86) on LPS-induced macrophages. nih.govresearchgate.net The signaling pathways potentially involved in these effects include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways. nih.govresearchgate.netresearchgate.net

Table 1: Effect of this compound on Macrophage Phenotypes

| Stimulant | Macrophage Phenotype | Effect of this compound | Key Markers Affected | Reference |

|---|---|---|---|---|

| LPS | M1 (Pro-inflammatory) | Attenuation of activation | ↓ IL-12/IL-10 ratio, ↓ MHC I, ↓ CD40, ↓ CD80, ↓ CD86 | nih.govresearchgate.net |

| IL-4 | M2 (Anti-inflammatory) | Attenuation of activation | ↓ IL-12/IL-10 ratio, ↓ CD206 | nih.govresearchgate.net |

This compound and extracts of Andrographis paniculata have been shown to influence lymphocyte activity. Studies indicate that these compounds can stimulate the proliferation of splenic lymphocytes. mdpi.com Furthermore, they have been found to enhance the cytotoxic activity of Natural Killer (NK) cells, which are a critical component of the innate immune system responsible for eliminating virally infected and cancerous cells. nih.gov Treatment with andrographolide (B1667393), a related compound, significantly enhanced NK cell-mediated lysis of tumor cells in both normal and tumor-bearing animal models. nih.gov This suggests a role for this compound in boosting cell-mediated immunity. nih.gov

This compound also impacts the adaptive immune response, particularly the production of antibodies and the cytokine environment that directs this response. In vivo studies have shown that administration of this compound can reduce the production of antigen-specific antibodies. nih.govresearchgate.net

The compound influences the secretion of key cytokines that regulate immune responses. For instance, it has been shown to decrease the number of spleen cells producing IL-4, a cytokine that promotes a Th2-type immune response and is crucial for antibody production. nih.govresearchgate.net Concurrently, it can also affect the production of IL-10, an anti-inflammatory cytokine that plays a complex role in immunoregulation by inhibiting Th1 cytokine synthesis and suppressing the antigen-presenting capacity of macrophages. biotium.comptglab.comsinobiological.com The ability of this compound to modulate these cytokine profiles highlights its potential to fine-tune the adaptive immune response. nih.gov

Phagocytosis, the process by which immune cells engulf and destroy pathogens and cellular debris, is a fundamental aspect of the innate immune response. This compound has been shown to enhance the phagocytic and bactericidal activities of macrophages, which can contribute to clearing bacterial infections. frontiersin.org Aqueous extracts of A. paniculata have also been noted to reduce the phagocytic activity stimulated by oxidative stress, thereby decreasing the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from these cells. sciencescholar.us

Anti-inflammatory Signal Transduction Pathways

A primary mechanism through which this compound exerts its anti-inflammatory effects is by interfering with key signal transduction pathways that regulate the expression of inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. mdpi.comnih.gov In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by various inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. mdpi.comnih.gov

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway. mdpi.comfrontiersin.orgnih.gov It can block the activation of NF-κB, thereby preventing the transcription of its target genes. frontiersin.org Research suggests that one mechanism of inhibition involves the covalent modification of a specific cysteine residue on the p50 subunit of NF-κB, which blocks its ability to bind to DNA. nih.gov By inhibiting the NF-κB pathway, this compound effectively suppresses the production of a wide array of pro-inflammatory molecules, contributing significantly to its anti-inflammatory properties. nih.govfrontiersin.org This inhibition has been observed in various cell types, including vascular smooth muscle cells and cerebral endothelial cells. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Downregulation of IκB Kinase (IKK) Phosphorylation

The activation of the NF-κB pathway is dependent on the IκB kinase (IKK) complex, which includes the catalytic subunits IKKα and IKKβ. plos.org In unstimulated cells, NF-κB is held in the cytoplasm by its inhibitor, IκBα. plos.org Upon stimulation, IKK phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. plos.orgbiomedgrid.com

Studies have demonstrated that andrographolide, a related compound to this compound, can inhibit the phosphorylation of IKKβ. plos.org This inhibition prevents the subsequent phosphorylation and degradation of IκBα. biomedgrid.combiomedgrid.com Specifically, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, an extract of Andrographis paniculata containing andrographolide significantly inhibited the phosphorylation of IκBα. biomedgrid.combiomedgrid.com This effect was observed to be time-dependent, with significant inhibition of IκBα phosphorylation occurring at 15 and 45 minutes after treatment. biomedgrid.com By preventing IKK-mediated phosphorylation, this compound effectively blocks a key initial step in the activation of the NF-κB pathway. plos.orgnih.gov

Suppression of NF-κB Target Gene Expression

By inhibiting the NF-κB pathway, this compound consequently suppresses the expression of various downstream target genes involved in inflammation. These genes include those encoding for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). researchgate.netmdpi.com

In various in vitro models, treatment with andrographolide or Andrographis paniculata extract has been shown to reduce the production of these pro-inflammatory mediators. For instance, in LPS-stimulated RAW264.7 macrophages, the extract inhibited the production of nitric oxide (NO) and PGE2 in a dose-dependent manner. biomedgrid.commdpi.com It also suppressed the expression of IL-1β, iNOS, and COX-2. mdpi.com Similarly, in microglial BV-2 cells and LPS-stimulated RAW264.7 cells, andrographolide at a concentration of 10 µM inhibited the expression of COX-2 and its product, PGE2. researchgate.net Furthermore, in a rat model of cerebral ischemia, andrographolide decreased PGE2 production by inhibiting the NF-κB pathway. researchgate.net

The suppressive effects on these inflammatory markers are a direct consequence of the inhibition of NF-κB's ability to bind to DNA and initiate the transcription of these genes. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been found to modulate several key MAPK pathways.

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition

The ERK1/2 pathway is a well-established signaling cascade involved in cell proliferation and survival. worldscientific.com Andrographolide has been shown to inhibit the phosphorylation of ERK1/2 in various cell types. mdpi.comnih.gov In C5a-induced macrophage migration, andrographolide concentration-dependently inhibited cell migration and significantly attenuated the phosphorylation of ERK1/2 and its upstream activator, MEK1/2. nih.gov At a concentration of 30 µM, it inhibited C5a-activated ERK1/2 phosphorylation by 86%. nih.gov In another study on LPS-activated murine peritoneal macrophages, andrographolide inhibited ERK1/2 phosphorylation in a concentration-dependent manner, which in turn inhibited the expression of TNF-α. jcimjournal.com

However, the effect of andrographolide on ERK1/2 appears to be cell-type specific. For instance, in T-cell acute lymphoblastic leukemia Jurkat cells, andrographolide did not affect the phosphorylation of ERK. nih.gov In contrast, in collagen-induced arthritis models, it was found to reduce TNF-α induced activation of ERK1/2. researchgate.net

c-Jun N-terminal Kinase (JNK) Pathway Modulation

The c-Jun N-terminal kinase (JNK) pathway is primarily associated with cellular responses to stress, including apoptosis and inflammation. wikipedia.org The effect of this compound on the JNK pathway appears to be complex and context-dependent. Some studies report an inhibitory effect, while others show activation.

In LPS-stimulated RAW264.7 mouse monocyte macrophage cells, andrographolide suppressed the phosphorylation of JNK. mdpi.com Similarly, in another study, an Andrographis paniculata extract significantly inhibited the phosphorylation of JNK at 45 minutes of treatment in LPS-treated RAW264.7 cells. biomedgrid.com However, in human neuroblastoma SH-SY5Y cells, andrographolide alone caused a slight increase in the phosphorylation of JNK. nih.gov In these cells, andrographolide was observed to inhibit the activation of the JNK MAPK pathway. nih.govresearchgate.net This suggests that the modulation of the JNK pathway by this compound can vary depending on the cellular environment and the specific stimuli present. nih.gov

p38 MAPK Phosphorylation Inhibition

The p38 MAPK pathway is another stress-activated pathway involved in inflammation and apoptosis. Andrographolide has been consistently shown to inhibit the phosphorylation of p38 MAPK. In LPS-stimulated RAW264.7 macrophages, an Andrographis paniculata extract significantly inhibited the phosphorylation of p38. biomedgrid.com The inhibition was time-dependent, with significant effects observed at 15 and 30 minutes of treatment. biomedgrid.com Similarly, in another study using LPS-stimulated RAW264.7 cells, andrographolide was found to suppress p38 phosphorylation. mdpi.com

Conversely, in T-cell acute lymphoblastic leukemia Jurkat cells, andrographolide was found to upregulate the protein expression of phosphorylated p53 and p38, as well as the RNA level of p38. nih.gov This suggests that in certain cancer cells, andrographolide may activate the p38 pathway to induce apoptosis. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Regulation

The PI3K/Akt/mTOR pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism. amegroups.orgmdpi.com Dysregulation of this pathway is common in many diseases, including cancer. mdpi.com this compound has been identified as an inhibitor of this pathway. mdpi.com

Andrographolide has been shown to suppress the PI3K/Akt/mTOR pathway in various cancer cell lines. mdpi.com In breast cancer cells, it led to a decrease in HIF-1α proteins through the downregulation of the PI3K/Akt/mTOR pathway. mdpi.comnih.gov This inhibition of the PI3K/Akt pathway also plays a role in suppressing the expression of angiogenic regulators like vascular endothelial growth factor (VEGF). mdpi.com In human non-small cell lung cancer A549 cells, andrographolide inhibited migration and invasion by down-regulating the PI3K/Akt signaling pathway. researchgate.net

Furthermore, andrographolide has been observed to strongly abolish C5a-stimulated Akt phosphorylation, which is a downstream target of PI3K. nih.gov In T-cell acute lymphoblastic leukemia Jurkat cells, andrographolide significantly inhibited the phosphorylation of AKT. nih.gov The inhibition of the PI3K/Akt/mTOR pathway by andrographolide is a key mechanism underlying its anti-proliferative and anti-angiogenic effects. mdpi.com

Table of Research Findings on this compound's Molecular Mechanisms

| Pathway | Target | Effect of this compound/Andrographolide | Cell/Model System | Reference(s) |

| NF-κB | IKK Phosphorylation | Inhibition | MLE-12 cells, BALB/C mice | plos.org |

| IκBα Phosphorylation | Inhibition | RAW264.7 macrophages | biomedgrid.combiomedgrid.com | |

| COX-2 Expression | Suppression | Microglial BV-2 cells, RAW264.7 macrophages | researchgate.net | |

| iNOS Expression | Suppression | RAW264.7 macrophages | mdpi.com | |

| TNF-α Expression | Suppression | RAW264.7 macrophages | mdpi.com | |

| IL-1β Expression | Suppression | RAW264.7 macrophages | mdpi.com | |

| IL-6 Expression | Suppression | RAW264.7 macrophages | mdpi.com | |

| PGE2 Production | Suppression | RAW264.7 macrophages, Rat cerebral ischemia model | researchgate.net | |

| MAPK | ERK1/2 Phosphorylation | Inhibition | C5a-stimulated macrophages, LPS-activated macrophages | nih.govjcimjournal.com |

| JNK Phosphorylation | Suppression/Activation (Context-dependent) | RAW264.7 macrophages, SH-SY5Y neuroblastoma cells | biomedgrid.commdpi.comnih.gov | |

| p38 MAPK Phosphorylation | Inhibition/Activation (Context-dependent) | RAW264.7 macrophages, T-ALL Jurkat cells | biomedgrid.commdpi.comnih.gov | |

| PI3K/Akt/mTOR | PI3K/Akt/mTOR Pathway | Inhibition | Breast cancer cells, NSCLC A549 cells | mdpi.comresearchgate.net |

| Akt Phosphorylation | Inhibition | C5a-stimulated macrophages, T-ALL Jurkat cells | nih.govnih.gov |

Activator Protein 1 (AP-1) and Interferon Regulatory Factor 3 (IRF-3) Pathways

This compound has been shown to exert its anti-inflammatory effects by targeting the Activator Protein 1 (AP-1) and Interferon Regulatory Factor 3 (IRF-3) signaling pathways. nih.govresearchgate.netnih.gov In studies involving lipopolysaccharide (LPS)-activated macrophages, this compound suppressed the activation of AP-1. mdpi.com This was evidenced by a decrease in both the nuclear and whole-cell levels of c-Fos and phospho-ATF-2, which are components of the AP-1 transcription factor complex. nih.gov

Furthermore, this compound has been found to inhibit the IRF-3 pathway. nih.govresearchgate.net Specifically, it has been demonstrated to decrease the nuclear abundance of phospho-IRF-3 in cells stimulated with TRIF and TBK1, which are key upstream activators of IRF-3. nih.gov The inhibition of these pathways, AP-1 and IRF-3, is a key mechanism by which this compound suppresses inflammatory responses. nih.govnih.govtums.ac.ir

| Pathway Component | Effect of this compound | Experimental Context |

| AP-1 Activation | Suppression | LPS-activated macrophages mdpi.com |

| c-Fos Levels | Decrease | LPS-treated macrophages and mouse livers nih.gov |

| phospho-ATF-2 Levels | Decrease | LPS-treated macrophages and mouse livers nih.gov |

| IRF-3 Activation | Inhibition | HEK293 cells transfected with TRIF and TBK1 nih.gov |

| phospho-IRF-3 Levels | Decrease | LPS-treated macrophages nih.govresearchgate.net |

JAK/STAT Pathway Inhibition (e.g., STAT3, JAK1, JAK2 Phosphorylation)

This compound has been identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is crucial in regulating proliferation, differentiation, and apoptosis. frontiersin.org Research has demonstrated that this compound can suppress the phosphorylation of key proteins in this pathway, including STAT3, JAK1, and JAK2, in various human cancer cells. mdpi.com

Specifically, it has been shown to inhibit both constitutively active and IL-6-induced STAT3 phosphorylation and its subsequent translocation to the nucleus. mdpi.comnih.gov This inhibition is achieved, in part, by suppressing the activity of Janus-activated kinase (JAK) 1 and 2. nih.gov In models of influenza virus-induced inflammation, this compound was found to decrease the phosphorylation of STAT1 and STAT2. frontiersin.org The suppression of the JAK/STAT pathway is a significant mechanism contributing to the anti-inflammatory and potential antineoplastic effects of this compound. frontiersin.orgmdpi.com

| Target Protein | Effect of this compound | Cell/Model System |

| STAT3 Phosphorylation | Suppression | Human cancer cells, IL-6-induced cancer cells mdpi.commdpi.comnih.gov |

| JAK1 Phosphorylation | Suppression | Human cancer cells mdpi.comnih.gov |

| JAK2 Phosphorylation | Suppression | Human cancer cells mdpi.com |

| STAT1/2 Phosphorylation | Decrease | Influenza virus-induced inflammation model in mice frontiersin.org |

Nrf2/Keap1/ARE Pathway Activation and Antioxidant Enzyme Induction (e.g., HO-1, SOD, CAT, GSH)

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/antioxidant response element (ARE) pathway, a critical signaling cascade for cellular protection against oxidative stress. mdpi.comnih.govresearchgate.net This activation involves the translocation of Nrf2 from the cytoplasm into the nucleus, where it binds to the ARE and initiates the transcription of various antioxidant and detoxification enzymes. nih.govnih.gov

Studies have demonstrated that this compound treatment leads to an increase in the expression of Nrf2 at both the mRNA and protein levels. mdpi.com This, in turn, upregulates the expression and activity of several downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). researchgate.netnih.gov The activation of the Nrf2 pathway and the subsequent induction of these protective enzymes contribute significantly to the antioxidant properties of this compound. mdpi.comresearchgate.net

| Pathway/Enzyme | Effect of this compound | Experimental Context |

| Nrf2 Expression | Increased mRNA and protein levels | General finding mdpi.com |

| Nrf2 Nuclear Translocation | Increased | Murine hippocampal HT22 cells nih.gov |

| ARE Gene Transcription | Activated | Murine hippocampal HT22 cells nih.gov |

| Heme Oxygenase-1 (HO-1) | Induced expression | Murine hippocampal HT22 cells nih.gov |

| Superoxide Dismutase (SOD) | Increased activity | Chondrocytes injured by H2O2 researchgate.net |

| Catalase (CAT) | Increased activity | Chondrocytes injured by H2O2 researchgate.net |

| Glutathione (B108866) (GSH) | Involved in Nrf2-mediated antioxidant defense | General antioxidant defense mechanism mdpi.com |

NLRP3 Inflammasome Inhibition

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines. mdpi.comnih.govnih.gov Studies have demonstrated that this compound can suppress the expression of components of the NLRP3 inflammasome, including NLRP3 itself, caspase-1, and the subsequent release of interleukin-1β (IL-1β) and IL-18. mdpi.comnih.gov

The inhibitory mechanism of this compound on the NLRP3 inflammasome is multifaceted. It has been shown to interfere with the assembly of the NLRP3 complex by modulating the production of mitochondrial reactive oxygen species (ROS) and reducing the release of mitochondrial DNA. mdpi.com Additionally, this compound can dampen upstream signals that are critical for NLRP3 activation, such as NF-κB signaling. mdpi.com In bone marrow-derived macrophages, this compound was found to attenuate lipopolysaccharide (LPS) and palmitic acid (PA)-induced activation of the NLRP3 inflammasome by promoting autophagic flux and catalase activity. nih.gov

| Component/Process | Effect of this compound | Experimental Context |

| NLRP3 Expression | Reduced | Canine peripheral blood mononuclear cells, THP-1-derived macrophages mdpi.comnih.gov |

| Caspase-1 Expression | Reduced | Canine peripheral blood mononuclear cells, THP-1-derived macrophages mdpi.comnih.gov |

| IL-1β Secretion | Reduced | Canine peripheral blood mononuclear cells, THP-1-derived macrophages mdpi.comnih.gov |

| IL-18 Secretion | Reduced | Canine peripheral blood mononuclear cells mdpi.com |

| Mitochondrial ROS Production | Modulated | General mechanism mdpi.com |

| Autophagic Flux | Promoted | Bone marrow-derived macrophages nih.gov |

| Catalase Activity | Promoted | Bone marrow-derived macrophages nih.gov |

AMP-Activated Protein Kinase (AMPK) Pathway Activation

This compound has been identified as an activator of the AMP-activated protein kinase (AMPK) pathway, a crucial cellular energy sensor that plays a key role in regulating metabolism and inflammation. mdpi.comnih.gov The activation of AMPK by this compound has been observed in various cell types, including macrophages and hippocampal neurons. mdpi.comnih.gov

In lipopolysaccharide (LPS)-stimulated macrophages, this compound was found to significantly activate the AMPK pathway, which in turn contributed to the suppression of inflammatory responses. nih.gov This activation of AMPK was shown to be upstream of the inhibition of the NF-κB and MAPK signaling pathways. nih.gov Furthermore, in rat primary hippocampal neurons, this compound treatment led to increased glucose uptake and ATP production, promoting AMPK-dependent glycolysis. researchgate.net The activation of AMPK is a key mechanism through which this compound exerts its anti-inflammatory and metabolic regulatory effects. mdpi.comnih.gov

| Cellular Context | Effect of this compound on AMPK | Downstream Effects |

| LPS-stimulated macrophages | Significant activation | Suppression of NF-κB and MAPK pathways, reduced pro-inflammatory cytokines nih.gov |

| Rat primary hippocampal neurons | Increased phosphorylation | Increased glucose uptake, increased ATP production, promotion of glycolysis researchgate.net |

| General | Activation | Inhibition of anabolic pathways (e.g., lipid synthesis) and stimulation of catabolic pathways (e.g., fatty acid oxidation) oncotarget.com |

Modulation of Adhesion Molecules (e.g., ICAM-1, VCAM-1)

This compound has been shown to modulate the expression of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are key players in the inflammatory process and leukocyte migration. mdpi.comnih.gov In endothelial cells, this compound has been found to abolish the phosphorylation of Akt induced by tumor necrosis factor-alpha (TNF-α), leading to a decrease in the expression of adhesion molecules like ICAM-1. mdpi.com This reduction in adhesion molecule expression can, in turn, suppress the metastasis of tumor cells. mdpi.com

The expression of ICAM-1 and VCAM-1 is often upregulated in inflammatory conditions, facilitating the adhesion and transendothelial migration of leukocytes to the site of inflammation. nih.govmdpi.com By downregulating the expression of these adhesion molecules, this compound can interfere with this critical step in the inflammatory cascade.

| Adhesion Molecule | Effect of this compound | Cellular Context |

| ICAM-1 | Decreased expression | Endothelial cells mdpi.com |

| VCAM-1 | Implied modulation through anti-inflammatory pathways | General inflammatory context |

Mechanisms in Cellular Proliferation and Apoptosis

This compound has been demonstrated to influence cellular proliferation and induce apoptosis in various cancer cell lines through multiple mechanisms. frontiersin.orgresearchgate.net It can inhibit the proliferation of cancer cells in a dose- and time-dependent manner. researchgate.net

One of the key mechanisms is the induction of apoptosis, or programmed cell death. This compound has been shown to induce apoptosis in human leukemic HL-60 cells and other cancer cell lines. phcogrev.com This is achieved through the regulation of apoptosis-related proteins. For instance, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the expression of the anti-apoptotic protein Bcl-2. frontiersin.org Furthermore, it can increase the levels of cleaved caspases, such as caspase-3, caspase-8, and caspase-9, which are key executioners of apoptosis. mdpi.comresearchgate.net

In addition to inducing apoptosis, this compound can also inhibit the cell cycle, leading to a halt in cell proliferation. phcogrev.com It has been observed to arrest the cell cycle at different phases depending on the cancer cell type. For example, it can cause a G0-G1 phase arrest in MCF7 and HL-60 cells, and a G2/M phase arrest in MDA-MB-231 and HepG2 cells. phcogrev.com

| Process | Effect of this compound | Key Molecular Targets/Mechanisms | Cell Lines |

| Cellular Proliferation | Inhibition | Dose- and time-dependent | Human NSCLC cells, various cancer cell lines researchgate.netphcogrev.com |

| Apoptosis | Induction | Upregulation of Bax, downregulation of Bcl-2, increased cleaved caspases (3, 8, 9) | Human leukemic HL-60 cells, human glioma u87-MG cells frontiersin.orgphcogrev.com |

| Cell Cycle | Arrest | G0-G1 phase arrest or G2/M phase arrest | MCF7, HL-60, MDA-MB-231, HepG2 cells phcogrev.com |

| Mitochondrial Apoptosis Pathway | Activation | Facilitated release of cytochrome C | Human NSCLC cells researchgate.net |

Cell Cycle Arrest Induction (G1, G2/M Phases)

This compound has been shown to interfere with the normal progression of the cell cycle in various cancer cell lines, leading to an accumulation of cells in specific phases, thereby inhibiting proliferation. The compound can induce cell cycle arrest at different checkpoints, most notably the G0/G1 and G2/M phases, depending on the cell type and the concentration of the compound. amegroups.orgf1000research.com

In human acute myeloid leukemic HL-60 cells, treatment with andrographolide, a related diterpenoid, resulted in an increase in the number of cells in the G0/G1 phase. researchgate.net Similarly, in breast and colon cancer cells, this compound has been observed to cause a replication arrest in the G1 phase. amegroups.org This G1 arrest is often achieved by upregulating cell cycle inhibitors like p27 and downregulating proteins such as Cyclin-Dependent Kinase 4 (CDK4) that promote cell cycle progression.

Conversely, in other cancer cell models, this compound induces a G2/M phase arrest. For instance, in human melanoma cell lines A375 and C8161, treatment with the compound led to a significant increase in the population of cells in the G2/M phase, with a corresponding decrease in the G0/G1 phases. nih.gov This effect has also been observed in gastric cancer cells and at low concentrations in the HT-29 colon cancer cell line. f1000research.com The induction of G2/M arrest can be an effective anti-cancer strategy, as it prevents cells from dividing and proliferating. nih.gov

It is noteworthy that the specific phase of cell cycle arrest can be dose-dependent. For example, in HT-29 colon cancer cells, low concentrations of this compound caused a G2/M arrest, while higher concentrations led to an arrest in the G0/G1 phase. f1000research.com

Table 1: Effect of this compound on Cell Cycle Phases in Different Cancer Cell Lines

| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Targets | Reference |

|---|---|---|---|---|

| HL-60 | Acute Myeloid Leukemia | G0/G1 Arrest | N/A | researchgate.net |

| MDA-MB-231, MCF-7 | Breast Cancer | G1 Arrest | N/A | amegroups.org |

| HCT-116 | Colon Cancer | G1 Arrest | N/A | amegroups.org |

| HT-29 | Colon Cancer | G2/M Arrest (low dose), G0/G1 Arrest (high dose) | N/A | f1000research.com |

| A375, C8161 | Melanoma | G2/M Arrest | N/A | nih.gov |

| SGC7901 | Gastric Cancer | G2/M Arrest (high concentration) | N/A | f1000research.com |

Apoptosis Induction via Caspase-Mediated Pathways

A primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases called caspases, which, upon activation, orchestrate the systematic dismantling of the cell.

This compound and its analogues have been demonstrated to activate caspase cascades in various cancer cell lines. plos.org The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the subsequent activation of executioner caspases, including caspase-3 and caspase-7. innovareacademics.in Activated caspase-3 is a key player in the apoptotic process, responsible for cleaving numerous cellular proteins and leading to the characteristic morphological changes of apoptosis. innovareacademics.in

In human leukemic U937 cells, an analogue of andrographolide was shown to activate the caspase cascade, leading to cell cycle arrest and apoptosis. plos.org The critical role of caspases in this process was highlighted by the fact that a pan-caspase inhibitor, Z-VAD-fmk, could decrease the cytotoxic efficacy of the compound. plos.org Similarly, in C6 glioma cells, this compound induced apoptosis via a caspase 7-PARP signaling pathway. nih.gov

The activation of caspases can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. This compound appears to engage both pathways. The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the activation of caspase-8. univmed.org The intrinsic pathway, on the other hand, is initiated from within the cell, often in response to cellular stress, and involves the activation of caspase-9. univmed.orgplos.org Studies have shown that this compound can activate both caspase-8 and caspase-9, indicating its ability to induce apoptosis through both the extrinsic and intrinsic pathways. univmed.orgplos.org

Mitochondrial Membrane Potential Modulation and Cytochrome C Release

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. This compound has been found to target mitochondria, leading to the disruption of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm. plos.orgnih.gov

Regulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2)

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, controlling the permeability of the mitochondrial outer membrane. royalsocietypublishing.org This family includes both pro-apoptotic members, such as Bax and Bak, and anti-apoptotic members, such as Bcl-2 and Bcl-xL. The balance between these opposing factions determines the cell's susceptibility to apoptosis. royalsocietypublishing.org

This compound has been shown to modulate the expression and activity of Bcl-2 family proteins to favor apoptosis. innovareacademics.innih.gov A common finding is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netinnovareacademics.in This shift in the Bax/Bcl-2 ratio disrupts the integrity of the mitochondrial membrane, leading to the release of cytochrome c and subsequent apoptosis. researchgate.net

In human leukemic HL-60 cells, andrographolide treatment was associated with an increased expression of Bax and a decreased expression of Bcl-2. researchgate.net Similar observations have been made in human ovarian teratocarcinoma cells and melanoma cells. innovareacademics.inresearchgate.net Furthermore, this compound can induce a conformational change in Bax, which is a critical step for its pro-apoptotic function, leading to its translocation to the mitochondria. nih.govresearchgate.net The pro-apoptotic Bcl-2 family member Bid also plays a role, as its cleavage can be initiated by caspase-8, linking the extrinsic and intrinsic apoptotic pathways. researchgate.net

Table 2: Regulation of Bcl-2 Family Proteins by this compound

| Cell Line | Cancer Type | Effect on Bcl-2 Family | Consequence | Reference |

|---|---|---|---|---|

| HL-60 | Acute Myeloid Leukemia | ↑ Bax, ↓ Bcl-2 | Apoptosis Induction | researchgate.net |

| SKOV3 | Ovarian Cancer | ↑ Bax, ↓ Bcl-2 | Apoptosis Induction | innovareacademics.in |

| B16F-10 | Melanoma | ↑ Bax, ↓ Bcl-2 | Apoptosis Induction | researchgate.net |

| Lymphoma Cells | Lymphoma | Bax conformational change | Mitochondrial-mediated apoptosis | nih.gov |

| Human Cancer Cells | Various | Bid cleavage | Linkage of extrinsic and intrinsic pathways | researchgate.net |

p53 Activation and Cell Cycle Regulatory Protein Expression (e.g., p16, p21, p27, cdk1, cdc25)

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome". spandidos-publications.com In response to cellular stress, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. ptbioch.edu.pl this compound has been shown to interact with the p53 pathway to exert its anticancer effects.

In some cancer cells, this compound can lead to the activation and stabilization of wild-type p53. spandidos-publications.com Activated p53 can then transcriptionally activate its target genes, including the cyclin-dependent kinase inhibitor p21. spandidos-publications.complos.org The p21 protein plays a crucial role in inducing cell cycle arrest, typically at the G1/S checkpoint, by inhibiting the activity of cyclin-CDK complexes. ptbioch.edu.pl Studies have shown that this compound treatment can increase the expression of p21 in cancer cells. spandidos-publications.com

Interestingly, this compound has also been found to suppress the expression of mutant p53 in certain cancer cells. spandidos-publications.com Many cancers harbor mutations in the p53 gene, which can lead to a loss of its tumor-suppressive function and even a gain of oncogenic functions. By promoting the degradation of mutant p53, this compound can inhibit the growth of these cancer cells. spandidos-publications.com

Beyond p53 and p21, this compound can also influence the expression of other cell cycle regulatory proteins. For instance, it has been reported to upregulate the expression of the cyclin-dependent kinase inhibitor p27. amegroups.org

Autophagic Cell Death Induction

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It can have a dual role in cancer, either promoting survival or inducing cell death. In some contexts, this compound and its analogues have been shown to induce autophagic cell death.

In human osteosarcoma cells, this compound was found to reduce cell viability by inducing autophagy, while no significant increase in apoptosis was detected. nih.gov The induction of autophagy was associated with the suppression of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, and the enhancement of the JNK signaling pathway. nih.gov The cytotoxic effects of this compound in these cells could be reversed by autophagy inhibitors, confirming the role of autophagy in mediating cell death. nih.gov

However, the role of autophagy in response to this compound can be complex and cell-type dependent. In some instances, this compound has been reported to induce a protective autophagy, which, when inhibited, can enhance apoptosis. plos.org In other studies, this compound has been shown to suppress autophagy, thereby sensitizing cancer cells to other chemotherapeutic agents. tandfonline.com For example, dehydroandrographolide, a related compound, was found to induce autophagy in human oral cancer cells by inhibiting p53 expression and modulating the Akt, p38, and JNK1/2 pathways. oncotarget.com

Anti-Angiogenic Mechanisms (e.g., VEGF, HIF-1α suppression)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. This compound has demonstrated anti-angiogenic properties by targeting key molecules involved in this process.

A major player in angiogenesis is the Vascular Endothelial Growth Factor (VEGF). nih.gov this compound has been shown to down-regulate the expression of VEGF in various cancer models, including non-small cell lung cancer. researchgate.net The suppression of VEGF can inhibit tumor growth and metastasis.

The expression of VEGF is often regulated by the Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.net Under hypoxic (low oxygen) conditions, which are common in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, including VEGF. frontiersin.org this compound has been found to suppress the expression of HIF-1α, thereby inhibiting the downstream expression of VEGF and other pro-angiogenic factors. researchgate.netresearchgate.net This suppression of the HIF-1α/VEGF signaling pathway is a key mechanism of the anti-angiogenic activity of this compound. researchgate.net The inhibition of HIF-1α can occur through various mechanisms, including the disruption of its binding to the VEGF promoter. plos.org

Ferroptosis Pathway Activation and Regulator Modulation (e.g., GPX-4, FSP-1, GCLC, GCLM, HMOX1)

This compound, a key bioactive constituent derived from the plant Andrographis paniculata, has been identified in preclinical and in vitro studies as a modulator of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The compound exerts its influence by targeting several key regulatory proteins within the ferroptosis pathway.

Genome-wide transcriptomic profiling has revealed that treatment with andrographis leads to the activation of the ferroptosis pathway in cancer cells. mdpi.com This activation is partly achieved through the upregulation of specific ferroptosis-associated genes. nih.govresearchgate.net Studies in gastric cancer cell lines have shown that andrographis treatment significantly increases the mRNA and protein expression of heme oxygenase-1 (HMOX1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM). nih.gov HMOX1 is known to play a role in mediating ferroptotic activity, while GCLC and GCLM are crucial for the synthesis of glutathione (GSH), a key antioxidant involved in the oxidative stress response. nih.gov Similar upregulation of HMOX1, GCLC, and GCLM has been observed in colorectal cancer (CRC) cells following treatment. nih.govresearchgate.net

Furthermore, research demonstrates that andrographis can modulate the primary negative regulators of ferroptosis. mdpi.com In combination with curcumin, andrographis has been shown to downregulate the gene and protein expression of both glutathione peroxidase 4 (GPX-4) and ferroptosis suppressor protein-1 (FSP-1) in colorectal cancer cells. mdpi.comresearchgate.net GPX-4 is a central enzyme that detoxifies lipid peroxides, thereby preventing ferroptosis. FSP-1 has been identified as another critical negative regulator of this cell death pathway. mdpi.com By suppressing these two key proteins, andrographis promotes the intracellular accumulation of reactive oxygen species and lipid peroxides, leading to the induction of ferroptosis. mdpi.com

The table below summarizes the observed effects of this compound on key ferroptosis regulators in preclinical cancer models.

| Regulator | Effect of this compound | Cancer Model | Source(s) |

| GPX-4 | Downregulation | Colorectal Cancer | mdpi.com, researchgate.net |

| FSP-1 | Downregulation | Colorectal Cancer | mdpi.com, researchgate.net |

| GCLC | Upregulation | Gastric Cancer, Colorectal Cancer | nih.gov, researchgate.net, nih.gov |

| GCLM | Upregulation | Gastric Cancer, Colorectal Cancer | nih.gov, researchgate.net, nih.gov |

| HMOX1 | Upregulation | Gastric Cancer, Colorectal Cancer | nih.gov, researchgate.net, nih.gov |

Inhibition of Fatty Acid Synthase (FASN) Expression

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its overexpression is a common feature in many cancers, where it supports rapid cell proliferation by providing lipids for membrane biogenesis, energy storage, and signaling molecule synthesis. nih.goveternopublisher.com Preclinical research has highlighted this compound and related compounds from Andrographis paniculata as potent inhibitors of FASN expression.

In vitro studies using breast cancer cells (EMT6 and MCF-7) have demonstrated that treatment with an ethanolic extract of Andrographis paniculata significantly reduces intracellular FASN protein expression. nih.govnih.gov This reduction in FASN levels was accompanied by a dose-dependent decrease in the accumulation of intracellular lipid droplets, which are the product of fatty acid synthesis. nih.gov

Further investigation into the specific mechanisms has focused on andrographolide, the principal diterpenoid lactone from Andrographis paniculata. Proteomic analysis in acute myeloid leukemia (AML) cells revealed that andrographolide down-regulates FASN, indicating an inhibition of the fatty acid synthesis pathway. mdpi.com Molecular docking studies have provided insights into the direct interaction, suggesting that andrographolide competitively targets and inhibits FASN. eternopublisher.com The analysis predicts that andrographolide binds to the thioesterase (TE) and enoyl reductase (ER) domains of the FASN enzyme, thereby disrupting its function. eternopublisher.comresearchgate.net This inhibition disrupts the production of long-chain fatty acids essential for the growth and survival of cancer cells. eternopublisher.com

The table below details the findings regarding the inhibition of FASN by this compound and its derivatives in different cancer cell lines.

| Study Focus | Cell Line(s) | Key Finding | Source(s) |

| FASN Protein Expression | EMT6, MCF-7 (Breast Cancer) | Drastically reduced intracellular FASN protein expression and lipid droplet accumulation. | nih.gov, nih.gov |

| Proteomic Analysis | MV4-11 (Leukemia) | Andrographolide down-regulates FASN, inhibiting fatty acid synthesis. | mdpi.com |

| Molecular Docking | In silico | Andrographolide shows binding affinity for the Thioesterase (TE) and Enoyl Reductase (ER) domains of FASN. | eternopublisher.com, researchgate.net |

Preclinical Efficacy in Disease Models and Systems Pharmacology

Neuroprotection Studies

Andrographic acid has demonstrated significant neuroprotective potential across a range of preclinical models, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. researchgate.net Pharmacodynamic studies have indicated its ability to cross the blood-brain barrier, allowing it to exert its effects within the central nervous system. researchgate.netnih.gov Its therapeutic effects have been observed in models of Alzheimer's disease, Parkinson's disease, cerebral ischemia, and other neurological conditions. researchgate.netnih.gov The compound's neuroprotective actions are often attributed to its ability to modulate key signaling pathways involved in neuronal survival, inflammation, and cellular stress. nih.govfrontiersin.org

In various preclinical models, this compound has shown potent activity against neuroinflammation and oxidative stress, which are key pathological processes in many neurodegenerative diseases. researchgate.netnih.gov In lipopolysaccharide (LPS)-induced neuroinflammation models, treatment with this compound has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov It also suppresses the production of reactive oxygen species (ROS) and thiobarbituric acid reactive substances (TBARS), which are markers of oxidative damage. nih.govnih.gov

The compound enhances the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.govnih.goveaht.org These effects are mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses. nih.govnih.govfrontiersin.org Furthermore, this compound can inhibit the NF-κB signaling pathway, a key inflammatory pathway, thereby reducing the expression of inflammatory mediators like iNOS and COX-2. nih.govnih.govfrontiersin.org In microglial cells, it has been observed to decrease the expression of activation markers, further contributing to its anti-neuroinflammatory profile. nih.gov

| Model/System | Key Mechanisms/Targets | Observed Effects |

|---|---|---|

| LPS-Induced Neuroinflammation (in vivo/in vitro) | Inhibition of NF-κB, JNK, p38MAPK, ERK pathways; Activation of Nrf2/HO-1. | Reduced TNF-α, IL-1β, IL-6, CCL2, CCL5; Decreased ROS and TBARS; Increased SOD, CAT, GSH activity. nih.govnih.gov |

| Primary Mixed Glial Cells | Reduced TLR4 expression and p-NFκB-p65 activation. | Inhibited release of pro-inflammatory molecules (iNOS, COX-2, NLRP3). nih.gov |

| H₂O₂-Stimulated Cortical Neurons | Inhibition of intercellular ROS generation; Attenuation of NF-κB pathway. | Reduced apoptosis, oxidative stress, and inflammation. frontiersin.org |

This compound has shown considerable promise in preclinical models of Alzheimer's disease (AD) by targeting key aspects of its pathology, including amyloid-β (Aβ) aggregation and synaptic dysfunction. researchgate.netupm.edu.my In transgenic mouse models of AD (AβPPswe/PS-1), treatment with the compound has been found to reduce Aβ levels and the maturation of amyloid plaques in the hippocampus and cortex, particularly in early stages of the disease. nih.govresearchgate.net It also decreases the hyperphosphorylation of tau protein, another hallmark of AD. nih.gov

The compound protects against Aβ oligomer-induced synaptic impairment. nih.gov It helps preserve the integrity of synaptic proteins, such as synaptophysin and postsynaptic density protein-95 (PSD-95), which are crucial for synaptic function and are often diminished in AD. researchgate.netnih.govnih.gov Studies have shown that this compound can protect against the inhibition of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, caused by Aβ oligomers. nih.gov This neuroprotective effect is partly attributed to its ability to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in both Aβ production and tau phosphorylation. nih.govnih.govnutritionaloutlook.com

| Model/System | Key Mechanisms/Targets | Observed Effects |

|---|---|---|

| AβPPswe/PS-1 Transgenic Mice | Inhibition of GSK-3β; Reduced Aβ aggregation and tau phosphorylation. | Decreased Aβ plaque load; Reduced phosphorylated tau; Protection of synaptic proteins (PSD-95, Shank). nih.govnih.gov |

| Hippocampal Slices (in vitro) | Inhibition of GSK-3β; Protection against Aβ oligomers. | Inhibition of long-term depression (LTD); Protection of long-term potentiation (LTP). nih.gov |

| Aluminum-Induced AD Model | Activation of the p62-keap1-Nrf2 pathway. | Reduced Aβ deposition; Attenuated pathological changes in hippocampal cells. researchgate.netconsensus.app |

In experimental models of Parkinson's disease (PD), this compound demonstrates protective effects against the progressive loss of dopaminergic neurons. researchgate.net In mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces parkinsonism, an this compound conjugate protected against the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra pars compacta. nih.gov This was accompanied by an attenuation of dopamine (B1211576) depletion in the striatum and a consequent improvement in motor functions. nih.gov

The mechanism underlying this neuroprotection involves the suppression of neuroinflammation. In models using LPS-induced dopaminergic neurodegeneration, this compound was found to reduce the activation of microglia, the brain's resident immune cells. nih.gov This led to a decrease in the production of inflammatory and cytotoxic factors, including ROS, TNF-α, and nitric oxide (NO). nih.gov By mitigating these inflammatory processes, the compound helps to create a more favorable environment for neuronal survival. nih.govfrontiersin.org

| Model/System | Key Mechanisms/Targets | Observed Effects |

|---|---|---|

| MPTP-Treated Mice | Inhibition of NF-κB p65 phosphorylation. | Protection of TH-positive dopaminergic neurons; Attenuated dopamine loss; Improved motor function. nih.gov |

| LPS-Induced Dopaminergic Neurodegeneration | Reduced microglial activation. | Decreased production of ROS, TNF-α, NO, and PGE2. nih.gov |

| SH-SY5Y Neuroblastoma Cells | Inhibition of NF-κB p65 and IκBα phosphorylation. | Increased cell viability against MPP⁺-induced damage. nih.gov |

This compound has exhibited significant neuroprotective effects in animal models of cerebral ischemia, such as those induced by permanent middle cerebral artery occlusion (pMCAO). researchgate.netnih.gov Administration of the compound following an ischemic event has been shown to reduce the brain infarct volume by approximately 50% and lead to corresponding improvements in neurological deficit scores. nih.gov

Its therapeutic action in stroke models is strongly linked to its anti-inflammatory properties. nih.gov this compound significantly attenuates the activation of microglia in the ischemic brain areas and suppresses the nuclear translocation of NF-κB, a key transcription factor for inflammatory responses. nih.gov This results in a marked reduction in the levels of pro-inflammatory cytokines like TNF-α and IL-1β and other inflammatory mediators such as prostaglandin (B15479496) E2 (PGE₂). nih.gov Furthermore, studies suggest that this compound can help preserve the integrity of the blood-brain barrier (BBB), which is often compromised during a stroke, by modulating oxidative stress-related signaling pathways in cerebral endothelial cells. nih.govnih.gov However, one study noted that higher concentrations might disrupt BBB integrity, suggesting a complex dose-response relationship. researchgate.netunifi.it

| Model/System | Key Mechanisms/Targets | Observed Effects |

|---|---|---|

| Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats | Suppression of NF-κB activation; Inhibition of microglial activation. | Reduced infarct volume; Improved neurological scores; Decreased TNF-α, IL-1β, and PGE₂. nih.gov |

| Subarachnoid Hemorrhage (SAH) Model | Activation of Nrf2/HO-1 signaling pathway. | Attenuated BBB disruption, neuronal apoptosis, and oxidative stress. nih.gov |

| Oxygen-Glucose Deprivation (OGD) in Brain Microvascular Endothelial Cells | Activation of Nrf2 signaling. | Reversed OGD-induced breakdown of the endothelial barrier; Reduced ROS and apoptosis. nih.gov |

Preclinical research indicates that this compound may possess anti-epileptic properties. nih.govnih.gov In a pentylenetetrazol (PTZ)-induced kindling model, which mimics the progressive development of seizures in chronic epilepsy, treatment with this compound nanoparticles significantly reduced the kindling score and reversed oxidative damage in the brain. nih.govnih.gov

The mechanism of action appears to be related to the modulation of the GABAergic system. nih.govnih.gov Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and dysfunction in GABAergic signaling is a key factor in the generation of seizures. brieflands.com Network pharmacology and docking studies have suggested that this compound exerts its therapeutic effects by stimulating GABA production. nih.govnih.gov In PTZ-treated rats, the compound helped to normalize the decreased levels of GABA and the antioxidant enzymes GSH and SOD, while also reducing levels of the oxidative stress marker malondialdehyde (MDA). nih.govnih.gov

| Model/System | Key Mechanisms/Targets | Observed Effects |

|---|---|---|

| Pentylenetetrazol (PTZ)-Induced Kindling in Rats | Stimulation of GABA production; Upregulation of GABAergic synapse pathways (GABRG2, GABRA2). | Significantly reduced kindling seizure score; Reversed oxidative damage (decreased MDA, increased GSH, SOD). nih.govnih.gov |

This compound has demonstrated the ability to ameliorate cognitive deficits and enhance memory and learning in a variety of preclinical models. nih.govnih.govgoogle.com In AD models, such as aged AβPPswe/PS-1 transgenic mice and the Octodon degus, which naturally develops AD-like pathology, this compound treatment recovered spatial memory and learning performance. nih.govnih.gov This cognitive improvement correlates with the protection of synaptic plasticity and the restoration of synaptic protein levels. nih.govnih.gov